molecular formula C12H12N4OS B4667054 N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea

N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea

Cat. No. B4667054
M. Wt: 260.32 g/mol
InChI Key: UBMFNOHXEWVERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea, commonly referred to as MPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPTU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger molecule that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.

Mechanism of Action

MPTU exerts its pharmacological effects by inhibiting the activity of N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea, MPTU reduces the production of cGMP, leading to a decrease in smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects
MPTU has been shown to have a variety of biochemical and physiological effects. In addition to its effects on N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea and cGMP, MPTU has been found to modulate the activity of other signaling pathways, including the nitric oxide (NO) pathway and the RhoA/ROCK pathway. MPTU has also been shown to reduce oxidative stress and inflammation in various disease models.

Advantages and Limitations for Lab Experiments

MPTU has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea, making it a valuable tool for studying the role of cGMP in various physiological processes. However, MPTU has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on MPTU. One area of interest is the development of more potent and selective N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea inhibitors for use in clinical settings. Additionally, further studies are needed to elucidate the mechanisms of action of MPTU and its effects on other signaling pathways. Finally, the potential therapeutic applications of MPTU in other disease states, such as cancer and neurodegenerative diseases, warrant further investigation.

Scientific Research Applications

MPTU has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In animal models, MPTU has been shown to improve pulmonary hemodynamics and reduce vascular remodeling in pulmonary hypertension. Additionally, MPTU has been found to enhance cardiac function and reduce inflammation in heart failure models. In the context of erectile dysfunction, MPTU has been shown to improve erectile function by increasing cGMP levels in the corpus cavernosum.

properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-18-10-4-2-3-9(7-10)15-12(17)16-11-8-13-5-6-14-11/h2-8H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMFNOHXEWVERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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